molecular formula C7H7IN2O2 B1601874 Methyl 6-amino-5-iodonicotinate CAS No. 211308-80-4

Methyl 6-amino-5-iodonicotinate

Cat. No. B1601874
M. Wt: 278.05 g/mol
InChI Key: CJSCVGMGFVSANX-UHFFFAOYSA-N
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Patent
US08383825B2

Procedure details

A solution of methyl 6-amino-5-iodonicotinate (723 mg, 2.6 mmol) and potassium hydroxide (729 mg, 13.0 mmol) in 40 mL methanol/H2O (3:1 ratio) was heated at 50° C. After 4 hours 10 mL THF was added and the reaction continued until 22 hours. The reaction was cooled to room temperature and concentrated HCl added until the solution was pH 4. The solution was concentrated to a volume of 15 mL and the resulting precipitate filtered, rinsed with H2O and 40% EtOAc/hexane to give the title compound as a white solid (443 mg, 65%).
Quantity
723 mg
Type
reactant
Reaction Step One
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([I:12])=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][N:3]=1.[OH-].[K+].C1COCC1.Cl>CO.O>[NH2:1][C:2]1[C:11]([I:12])=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
723 mg
Type
reactant
Smiles
NC1=NC=C(C(=O)OC)C=C1I
Name
Quantity
729 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a volume of 15 mL
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered
WASH
Type
WASH
Details
rinsed with H2O and 40% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
NC1=NC=C(C(=O)O)C=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 443 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.